Valethamate

Description

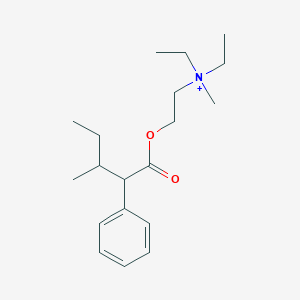

Structure

2D Structure

3D Structure

Properties

CAS No. |

16376-74-2 |

|---|---|

Molecular Formula |

C19H32NO2+ |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |

InChI |

InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1 |

InChI Key |

UPPMZCXMQRVMME-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |

Other CAS No. |

16376-74-2 |

Synonyms |

Epidosin N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide valethamate valethamate bromide |

Origin of Product |

United States |

Foundational & Exploratory

Valethamate Bromide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of valethamate bromide, a quaternary ammonium compound with anticholinergic and antispasmodic properties. This document details the chemical pathways for its synthesis, methodologies for its characterization, and presents available quantitative data in a structured format.

Synthesis of this compound Bromide

The most common and well-documented method for the synthesis of this compound bromide is a two-step process involving an initial esterification reaction followed by a quaternization step.[1] An alternative synthetic route has also been described starting from benzyl cyanide.[2][3]

Two-Step Synthesis Pathway

The primary synthetic route involves the esterification of 2-phenyl-3-methylvaleric acid with 2-(diethylamino)ethanol to form the intermediate ester. This is followed by the quaternization of the tertiary amine group of the ester with methyl bromide to yield the final product, this compound bromide.[1]

References

Valethamate's Mechanism of Action in Smooth Muscle: An In-depth Technical Guide

Abstract: Valethamate is a quaternary ammonium compound recognized for its antispasmodic and anticholinergic properties, primarily utilized in clinical settings to manage visceral spasms and to facilitate cervical dilation during labor.[1][2] This technical guide provides a comprehensive examination of the core mechanism of action of this compound on smooth muscle. It details the dual neurotropic and musculotropic effects, delineates the underlying signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and pharmacology.

Core Mechanism of Action

This compound bromide induces smooth muscle relaxation through a dual mechanism of action: a primary anticholinergic (neurotropic) effect and a secondary direct musculotropic (spasmolytic) effect.[3]

Anticholinergic (Neurotropic) Action

The principal mechanism of this compound is its function as a competitive antagonist at muscarinic acetylcholine (ACh) receptors located on the surface of smooth muscle cells.[1][4] By blocking these receptors, particularly the M2 and M3 subtypes prevalent in uterine, gastrointestinal, and urinary bladder tissues, this compound inhibits the physiological actions of acetylcholine.[1] Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system responsible for initiating smooth muscle contraction.[5][6] Its inhibition by this compound leads to the relaxation of these muscles, which is the foundation of the drug's therapeutic antispasmodic effects.[1][4] Studies on isolated ileum preparations from goats and guinea pigs have characterized this antagonism as non-competitive.[3]

Musculotropic (Spasmolytic) Action

In addition to its receptor-blocking activity, this compound is reported to exert a direct relaxant effect on the smooth muscle itself, an action that is independent of muscarinic receptor antagonism.[3][7] This musculotropic effect may involve the modulation of intracellular calcium ion (Ca2+) signaling pathways, such as interfering with calcium influx, which is crucial for the contractile process.[3][8] This direct action contributes to its overall spasmolytic efficacy.

Signaling Pathways

The relaxation of smooth muscle by this compound is best understood by first examining the acetylcholine-induced contraction pathway it inhibits.

Acetylcholine-Induced Smooth Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade via Gq proteins.[1] This activation stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+.[1] The resulting increase in cytosolic Ca2+ concentration leads to its binding with the protein calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains.[8] This phosphorylation event enables the cross-bridge cycling between myosin heads and actin filaments, culminating in muscle contraction.[1][8]

Inhibition by this compound

This compound, acting as a competitive antagonist, physically blocks acetylcholine from binding to the M3 muscarinic receptor. This blockade prevents the initiation of the entire downstream signaling cascade, thereby inhibiting the increase in intracellular calcium and subsequent muscle contraction, resulting in smooth muscle relaxation.[1]

Caption: this compound blocks the M3 receptor, inhibiting the ACh-induced signaling cascade for contraction.

Quantitative Pharmacological Data

The antagonist potency of this compound is quantified by its pA2 value, which is the negative logarithm of the antagonist concentration required to double the agonist concentration to produce the same effect. A higher pA2 value signifies greater antagonist potency.

| Tissue Preparation | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Antagonism Type | Reference |

| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.12 | Non-competitive | [3][9] |

| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | Non-competitive | [3] |

| Isolated Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 | Competitive | [9] |

Experimental Protocols

The dual mechanism of this compound can be elucidated using specific in-vitro organ bath experiments.

Protocol for Assessing Anticholinergic (Neurotropic) Activity

This protocol quantifies the ability of this compound to antagonize agonist-induced contractions in isolated smooth muscle tissue.

-

Objective: To determine the pA2 value of this compound against an agonist like acetylcholine.

-

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Physiological Salt Solution (PSS): Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Apparatus: Isolated organ bath system with an isotonic transducer.

-

Agonist: Acetylcholine solution.

-

Antagonist: this compound bromide solutions at various concentrations.

-

-

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ bath containing PSS under a resting tension of ~1 g.[9]

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the PSS being changed every 15 minutes.

-

Agonist Concentration-Response Curve (CRC): A cumulative CRC for acetylcholine is established by adding increasing concentrations to the bath and recording the contractions until a maximal response is achieved.[9]

-

Antagonist Incubation: The tissue is washed to remove the agonist and restore the baseline. A specific concentration of this compound is then added to the bath and allowed to incubate for a predetermined period (e.g., 30 minutes).[9]

-

Second CRC: Following incubation, a second cumulative CRC for acetylcholine is generated in the presence of this compound.

-

Data Analysis: The process is repeated with different concentrations of this compound. The dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value.

-

Protocol for Assessing Direct Musculotropic (Spasmolytic) Activity

This protocol evaluates the direct relaxant effect of this compound on smooth muscle pre-contracted by a receptor-independent stimulus.

-

Objective: To measure the direct relaxant effect of this compound on smooth muscle contracted with high potassium chloride (KCl).

-

Materials:

-

Tissue: Freshly isolated rat uterus or aorta.[3]

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1), maintained at 37°C and aerated with carbogen.[3]

-

High K+ PSS: Krebs-Henseleit solution where NaCl is isotonically replaced with KCl to induce depolarization and contraction.

-

Apparatus: Isolated organ bath system with an isotonic or isometric transducer.

-

-

Methodology:

-

Tissue Preparation and Equilibration: The tissue strip is mounted in the organ bath, equilibrated under appropriate resting tension (e.g., 1 g for uterus) for 60-90 minutes, with regular washes.[3]

-

Viability Check: Tissue viability is confirmed by inducing a contraction with high K+ PSS. The tissue is then washed to return to baseline.

-

Induction of Sustained Contraction: A stable, sustained contraction is induced by replacing the normal PSS with high K+ PSS.[3]

-

Cumulative Relaxation Response: Once the contraction plateaus, cumulative concentrations of this compound are added to the organ bath. The resulting relaxation at each concentration is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tone. An IC50 value (concentration causing 50% relaxation) can be calculated to quantify the musculotropic potency.

-

Caption: In-vitro workflow for determining the anticholinergic potency (pA2 value) of this compound.

Clinical Applications and Considerations

The primary clinical application of this compound's smooth muscle relaxant properties is in obstetrics to facilitate cervical dilation and shorten the duration of labor.[5][7] It is also used to treat pain from smooth muscle spasms in the gastrointestinal and urogenital tracts.[4][10] As an anticholinergic agent, this compound is associated with side effects such as dry mouth, blurred vision, tachycardia, and urinary retention.[5] While some studies report efficacy in shortening labor, the literature contains conflicting results regarding its overall benefit.

Conclusion

This compound bromide is a potent smooth muscle relaxant that operates through a well-characterized dual mechanism. Its primary action as a non-competitive antagonist at muscarinic acetylcholine receptors effectively inhibits parasympathetic-mediated smooth muscle contraction. This neurotropic effect is complemented by a direct musculotropic action that further contributes to its spasmolytic properties. A thorough understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental protocols, is essential for the continued research and development of antispasmodic therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. What is this compound Bromide used for? [synapse.patsnap.com]

- 6. 1mg.com [1mg.com]

- 7. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 9. benchchem.com [benchchem.com]

- 10. medindia.net [medindia.net]

Valethamate Bromide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties, primarily utilized in obstetrics to facilitate cervical dilation during labor. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound bromide. While its pharmacodynamic profile as a muscarinic receptor antagonist is well-understood, there is a notable scarcity of quantitative pharmacokinetic data in publicly available literature. This document summarizes the existing knowledge, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and development.

Pharmacodynamics

Mechanism of Action

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2][3][4] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction.[1][2][3] This antagonism results in the relaxation of smooth muscles, which is the basis for its therapeutic applications.[1][2][3] The primary targets are believed to be the M2 and M3 muscarinic receptor subtypes, which are prevalent in the smooth muscle tissues of the uterus, gastrointestinal tract, and urinary bladder.[4]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade mediated by Gq proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ levels leads to the binding of calcium to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction. This compound bromide, by competitively blocking the M3 receptor, inhibits this entire signaling cascade, leading to smooth muscle relaxation.[4]

Pharmacokinetics

Quantitative pharmacokinetic data for this compound bromide in humans is limited in the available scientific literature. The following sections summarize the known information.

Absorption

Following intramuscular (IM) administration, the onset of action of this compound bromide is relatively rapid, with effects typically observed within 15 to 30 minutes.[1] After subcutaneous injection in rats, maximum blood concentration is reached between 1 to 2 hours.[5] Oral administration in rats resulted in a less defined peak blood concentration.[5]

Distribution

In rats, after subcutaneous injection, this compound bromide was found to be distributed to the kidney, liver, intestine, and stomach.[5]

Metabolism

This compound bromide is metabolized, likely in the liver.[6] Studies in rats suggest that it may be partly metabolized to lipid-soluble compounds.[5]

Excretion

After subcutaneous injection in rats, 57% of the administered dose was excreted in the urine and 30% in the feces within 48 hours.[5] In humans, after intramuscular administration, 42.5% to 47.5% of the dose was excreted in the urine within 24 hours.[5] Oral administration in both rats and humans resulted in a much lower urinary excretion of the drug (4-5% in rats and 2.7-5.5% in humans), suggesting poor oral absorption.[5]

Pharmacokinetic Parameters

A summary of the limited available pharmacokinetic data is presented in Table 1.

| Parameter | Species | Route of Administration | Value | Reference |

| Time to Peak Concentration (Tmax) | Rat | Subcutaneous | 1 - 2 hours | [5] |

| Urinary Excretion (24h) | Human | Intramuscular | 42.5 - 47.5% | [5] |

| Urinary Excretion (48h) | Human | Oral | 2.7 - 5.5% | [5] |

| Urinary Excretion (48h) | Rat | Subcutaneous | 57% | [5] |

| Fecal Excretion (48h) | Rat | Subcutaneous | 30% | [5] |

| Plasma Half-life (t1/2) | Human | Intramuscular | 4 hours | [6] |

Clinical Efficacy in Augmentation of Labor

The clinical efficacy of this compound bromide in shortening the duration of labor is a subject of conflicting reports in the literature. Several studies have investigated its effect on the duration of the active phase of labor and the rate of cervical dilation, with some showing a significant reduction and others finding no significant difference compared to placebo or other antispasmodics. A summary of findings from various clinical studies is presented in Table 2.

| Study | Drug Regimen | Comparison Group | Key Findings | Reference |

| Singh et al. (2009) | This compound bromide | Drotaverine, Placebo | Mean injection-delivery time was 206.5 min for this compound, 183.2 min for Drotaverine, and 245 min for placebo. The rate of cervical dilation was 2.4 cm/h for this compound, 3.0 cm/h for Drotaverine, and 1.9 cm/h for placebo. | [7] |

| Batukan et al. (2006) | 8 mg this compound bromide IM every hour for 3 doses | Placebo | The active phase of labor was significantly shorter in the this compound group (200.2 ± 88.3 min) compared to the placebo group (267.2 ± 131.3 min). This effect was significant in primiparas but not in multiparas. | [8] |

| Kuruvila et al. (1992) | This compound bromide IM | Normal saline | No significant difference was observed in the rate of cervical dilatation between the this compound and placebo groups. | [9] |

| Köstü et al. (2015) | This compound bromide | Placebo | The duration of the active phase of labor was not significantly different between the this compound group (225 min) and the placebo group (219 min). | [10] |

| Palii et al. (2013) | 8 mg this compound bromide IV every 30 min (max 6 doses) | 40 mg Drotaverine IV every 2 hours (max 3 doses) | The rate of cervical dilatation was 1.44 cm/hour in primigravidae and 2.19 cm/hour in multigravidae with this compound, compared to 1.92 cm/hour and 2.58 cm/hour with Drotaverine, respectively. | [11] |

Experimental Protocols

Quantification of this compound Bromide in Pharmaceutical Formulations by RP-HPLC

This protocol describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound bromide.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 227 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

-

-

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound bromide reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: For injectable formulations, dilute the sample to a suitable concentration with the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound bromide in the sample by comparing its peak area with the peak areas of the standard solutions.

-

In Vitro Smooth Muscle Relaxation Assay

This protocol is designed to assess the relaxant effect of this compound bromide on isolated smooth muscle tissue.

-

Materials:

-

Isolated tissue (e.g., guinea pig ileum, rat uterus)

-

Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Isotonic transducer and data acquisition system.

-

Agonist (e.g., Acetylcholine)

-

This compound bromide solutions of varying concentrations.

-

-

Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Induce contraction of the smooth muscle by adding a standard concentration of an agonist (e.g., acetylcholine).

-

Once a stable contraction is achieved, add increasing concentrations of this compound bromide cumulatively to the organ bath.

-

Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the agonist. Plot a concentration-response curve and calculate the IC50 value (the concentration of this compound bromide that causes 50% of the maximum relaxation).

-

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound bromide for muscarinic receptors.

-

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).

-

Unlabeled this compound bromide solutions of varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound bromide.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound bromide concentration. Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound bromide is an anticholinergic agent with a well-defined mechanism of action involving the blockade of muscarinic receptors, leading to smooth muscle relaxation. This pharmacodynamic effect is the rationale for its clinical use in obstetrics. However, the publicly available data on its pharmacokinetics is notably sparse, and clinical evidence regarding its efficacy in accelerating labor is conflicting. This guide has synthesized the available information and provided detailed experimental protocols to facilitate further research. A comprehensive understanding of the pharmacokinetic profile of this compound bromide is crucial for optimizing its therapeutic use and ensuring patient safety. Future research should focus on conducting robust pharmacokinetic studies in humans to fill the existing knowledge gaps.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The metabolism of this compound bromide, 1 [inis.iaea.org]

- 6. benchchem.com [benchchem.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Valethamate Bromide: A Technical Guide on Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide is a quaternary ammonium anticholinergic agent with notable antispasmodic properties. It is primarily employed in clinical settings to facilitate cervical dilation during labor and to manage visceral spasms.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound bromide and its relationship to its pharmacological activity. The document details its mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors, presents available quantitative data on its efficacy, and outlines key experimental protocols for its pharmacological evaluation. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and analysis. While the pharmacodynamic profile of this compound bromide is well-characterized, a notable scarcity of publicly available quantitative data on its specific binding affinities to muscarinic receptor subtypes exists.[1][2]

Molecular Structure and Physicochemical Properties

This compound bromide is chemically known as N,N-Diethyl-N-methyl-2-[(3-methyl-2-phenylpentanoyl)oxy]ethanaminium bromide.[3] It is a quaternary ammonium compound, a structural feature crucial for its pharmacological activity.[4]

Chemical Structure:

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂BrNO₂ | [5] |

| Molecular Weight | 386.4 g/mol | [5] |

| CAS Number | 90-22-2 | [5] |

| IUPAC Name | diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium bromide | [5] |

| Solubility | Freely soluble in water, very soluble in alcohol, practically insoluble in ether. | [3] |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[6][7] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[2] By blocking the binding of acetylcholine to these receptors on smooth muscle cells, this compound bromide inhibits the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.[8][9] This is particularly relevant in its clinical use for cervical dilation and in treating gastrointestinal spasms.[10][11] The primary targets are believed to be the M2 and M3 muscarinic receptor subtypes, which are prevalent in smooth muscle tissues.[1]

Signaling Pathway of Muscarinic M3 Receptor Antagonism by this compound Bromide

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to M3 muscarinic receptors on smooth muscle cells and the inhibitory effect of this compound bromide.

Caption: Signaling pathway of M3 muscarinic receptor antagonism.

Structure-Activity Relationship (SAR)

The molecular structure of this compound bromide contains several key features that are essential for its anticholinergic activity. The SAR for muscarinic antagonists is generally well-understood, and these principles can be applied to this compound.

-

Quaternary Ammonium Group: The positively charged quaternary ammonium group is a critical feature for binding to the anionic site of the muscarinic receptor.[12] This electrostatic interaction is a primary driver of the drug-receptor interaction.

-

Ester Linkage: The ester group is a common feature in many anticholinergic drugs and is believed to contribute to the binding to the receptor.[13]

-

Bulky Acyl Group: The 3-methyl-2-phenylpentanoyl group provides the necessary bulk to prevent the conformational change in the receptor that is required for agonism, thus leading to antagonistic activity. The presence of aromatic and aliphatic groups contributes to hydrophobic interactions within the receptor binding pocket.

-

Ethylene Bridge: The two-carbon chain separating the quaternary ammonium group and the ester moiety is a common structural motif in many cholinergic and anticholinergic drugs, providing an optimal distance for interaction with the receptor.

Due to a lack of publicly available data on the binding affinities (Ki or IC50 values) of this compound bromide and its analogs for the different muscarinic receptor subtypes, a more detailed quantitative SAR analysis is not possible at this time.[2]

Quantitative Data

In Vitro Antagonist Potency

The potency of this compound bromide as a muscarinic antagonist has been evaluated in isolated tissue preparations. The pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same effect, is a measure of antagonist potency.

| Tissue Preparation | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Source |

| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.12 | [14] |

| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | [14] |

| Isolated Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 | [14] |

| Isolated Guinea Pig Ileum | Acetylcholine | Dicyclomine | 9.39 ± 0.12 | [14] |

| Isolated Guinea Pig Ileum | Acetylcholine | Hyoscine | 9.46 ± 0.05 | [14] |

Clinical Efficacy in Labor

Clinical trials have investigated the efficacy of this compound bromide in accelerating cervical dilation during labor, with mixed results.

| Study | Intervention Group (this compound Bromide) | Control/Placebo Group | Outcome Measure | p-value | Source |

| Batukan et al. (Primiparas) | 210.3 ± 93.5 min | 287.1 ± 130.3 min | Duration of Active Phase of Labor | 0.015 | [5] |

| Batukan et al. (Multiparas) | 187.1 ± 81.4 min | 241.9 ± 131.1 min | Duration of Active Phase of Labor | 0.11 | [5] |

| Sharma et al. | 1.86 cm/h | 1.01 cm/h (Control) | Rate of Cervical Dilation | - | [15] |

| Kuruvila et al. | No significant difference | No significant difference | Rate of Cervical Dilation | > 0.05 | [10] |

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity (Ki) of this compound bromide for muscarinic receptors.[11]

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation: Cell membranes from tissues or cell lines expressing muscarinic receptors (e.g., CHO-K1 cells transfected with a specific muscarinic receptor subtype) are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound bromide.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]

Isolated Tissue Organ Bath Experiment

This protocol describes a method to assess the antispasmodic activity of this compound bromide on an isolated smooth muscle preparation, such as the guinea pig ileum.[8][16]

Caption: Workflow for an isolated tissue organ bath experiment.

Detailed Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate under a set resting tension.

-

Contraction: A contractile agonist, such as acetylcholine, is added to the bath to induce a stable contraction.

-

Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of this compound bromide are added to the organ bath.

-

Data Recording: Changes in muscle tension are recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The data is used to generate a dose-response curve, from which the concentration of this compound bromide that causes 50% of the maximal relaxation (EC₅₀) or the pA₂ value can be determined.

Conclusion

This compound bromide is a well-established anticholinergic agent with a clear mechanism of action involving the competitive antagonism of muscarinic acetylcholine receptors. Its molecular structure, particularly the quaternary ammonium group and the bulky ester moiety, is well-suited for this activity. While its clinical efficacy in obstetrics is a subject of ongoing discussion with some conflicting evidence, in vitro studies confirm its potent antispasmodic properties.[5][10][15][16] A significant gap in the current understanding of this compound bromide's pharmacology is the lack of specific data on its binding affinities to the five muscarinic receptor subtypes. Further research in this area would be invaluable for a more complete structure-activity relationship profile and could inform the development of more selective antispasmodic agents. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. [Relations between anticholinergic effect and structure in alkane-alpha, omega-bis-ammonium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. brainkart.com [brainkart.com]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Anticholinergic Properties of Valethamate Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valethamate bromide is a quaternary ammonium anticholinergic agent utilized primarily for its antispasmodic effects, most notably in obstetrics to facilitate cervical dilation during labor.[1][2] Its mechanism of action is rooted in the competitive antagonism of muscarinic acetylcholine receptors, which mediate the physiological effects of the parasympathetic nervous system.[3] This technical guide provides a comprehensive overview of the anticholinergic properties of this compound bromide, detailing its mechanism of action, the associated signaling pathways, and standardized experimental protocols for its investigation. While this compound bromide is clinically established, a notable gap exists in the public domain regarding specific quantitative data on its binding affinities for individual muscarinic receptor subtypes. This guide, therefore, also serves as a framework for the requisite future research to fully characterize its pharmacological profile.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its pharmacological effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors.[3] These receptors are a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions, including smooth muscle contraction.[3][4] By binding to these receptors without activating them, this compound bromide prevents ACh from binding and initiating the downstream signaling cascades that lead to cellular responses such as muscle contraction.[3] This inhibitory action results in the relaxation of smooth muscles in various organs, including the uterus, cervix, and gastrointestinal tract.[1]

There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-protein signaling pathways.[3][5] The anticholinergic activity of this compound bromide is directed at these receptor subtypes, although its specific affinity for each is not well-documented in publicly available literature.[6][7]

Signaling Pathways

The antagonism of muscarinic receptors by this compound bromide interrupts two primary signaling pathways:

-

Gq/11 Pathway (M1, M3, and M5 Receptors): Activation of these receptors by acetylcholine stimulates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The culmination of this cascade is typically a cellular excitatory response, such as smooth muscle contraction.[5] this compound bromide's blockade of these receptors inhibits this entire sequence.

-

Gi/o Pathway (M2 and M4 Receptors): Acetylcholine binding to M2 and M4 receptors activates the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase.[5] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP generally leads to a decrease in the activity of protein kinase A (PKA), which can influence smooth muscle tone.[5] By antagonizing these receptors, this compound bromide prevents the ACh-induced decrease in cAMP.

Quantitative Data on Muscarinic Receptor Interaction

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound bromide for the five muscarinic receptor subtypes. Such data is crucial for a comprehensive understanding of its pharmacological profile, including its potency and potential for subtype selectivity. For illustrative purposes, the following tables are presented as templates for how such data would be structured.

Table 1: Illustrative Binding Affinity Profile for this compound Bromide

| Receptor Subtype | Radioligand | This compound Bromide Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| M1 | [3H]-Pirenzepine | Data Not Available | Atropine | Value |

| M2 | [3H]-AF-DX 384 | Data Not Available | Atropine | Value |

| M3 | [3H]-4-DAMP | Data Not Available | Atropine | Value |

| M4 | [3H]-NMS | Data Not Available | Atropine | Value |

| M5 | [3H]-NMS | Data Not Available | Atropine | Value |

Table 2: Illustrative Functional Antagonist Potency for this compound Bromide

| Receptor Subtype | Functional Assay | This compound Bromide IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |

| M1 | IP1 Accumulation | Data Not Available | Atropine | Value |

| M2 | cAMP Inhibition | Data Not Available | Atropine | Value |

| M3 | Calcium Mobilization | Data Not Available | Atropine | Value |

| M4 | cAMP Inhibition | Data Not Available | Atropine | Value |

| M5 | IP1 Accumulation | Data Not Available | Atropine | Value |

Experimental Protocols

The following sections detail standardized methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like this compound bromide.

Radioligand Binding Assay (Competition)

This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the concentration of this compound bromide that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate its binding affinity (Ki).

Materials:

-

Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]-pirenzepine).

-

Unlabeled this compound bromide.

-

Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and fluid.

Procedure:

-

Receptor Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound bromide. For non-specific binding, incubate the membranes and radioligand with a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Isolated Tissue Organ Bath Experiment

This ex vivo assay measures the functional effect of an antagonist on smooth muscle contraction.

Objective: To determine the potency of this compound bromide in inhibiting agonist-induced contractions of an isolated smooth muscle preparation.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus).

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

-

Agonist solution (e.g., Acetylcholine).

-

Antagonist solutions (this compound bromide at various concentrations).

-

Organ bath apparatus with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect a segment of the desired smooth muscle tissue and mount it in the organ bath containing the physiological salt solution, maintained at 37°C and aerated.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Acetylcholine) to establish a baseline maximal contraction.

-

Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound bromide.

-

Repeat Agonist Curve: In the presence of this compound bromide, regenerate the agonist concentration-response curve.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with increasing concentrations of this compound bromide.

Data Analysis:

-

Measure the peak contractile force at each agonist concentration in the absence and presence of this compound bromide.

-

Plot the concentration-response curves.

-

Determine the EC50 value for the agonist in the absence and presence of each concentration of this compound bromide.

-

Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Construct a Schild plot (log(dose ratio - 1) vs. log concentration of this compound bromide). The x-intercept of the Schild plot provides the pA2 value, which is a measure of antagonist potency.

Visualizations

Signaling Pathways

Caption: Gq/11-Coupled Muscarinic Receptor Signaling Pathway.

Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: Isolated Tissue Organ Bath Experimental Workflow.

Conclusion

This compound bromide is an established anticholinergic drug with a clear mechanism of action centered on the antagonism of muscarinic acetylcholine receptors. This antagonism leads to smooth muscle relaxation, an effect that is clinically leveraged in obstetrics and for other spasmodic conditions. However, a significant gap in the pharmacological characterization of this compound bromide is the absence of publicly available data on its binding affinity for the different muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a clear roadmap for future research to elucidate a more complete pharmacological profile of this compound bromide. Such studies are warranted to enable a more nuanced understanding of its therapeutic actions and to facilitate direct comparisons with other anticholinergic agents.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. benchchem.com [benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

Valethamate bromide chemical formula and molecular weight.

Valethamate Bromide: A Technical Overview for Researchers

An in-depth guide to the chemical properties, synthesis, and mechanism of action of this compound Bromide for professionals in drug development and scientific research.

Core Chemical and Physical Data

This compound bromide is an anticholinergic agent with antispasmodic properties.[1][2][3] Its primary application is in obstetrics to facilitate cervical dilation during labor.[4][5] The fundamental chemical and physical characteristics of this compound bromide are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₃₂BrNO₂ | [6][7] |

| Molecular Weight | 386.37 g/mol | [3][6] |

| CAS Registry Number | 90-22-2 | [6][8] |

| Chemical Name | N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide | [6][8] |

| Synonyms | Epidosin, Resitan, this compound methylbromide | [3][4][6] |

| Appearance | Crystals (from ethanol + ether or acetone) | [6] |

| Melting Point | 100-101 °C | [6] |

| Solubility | Freely soluble in water, very soluble in alcohol, practically insoluble in ether. H₂O: 199.3 mM; DMSO: 50 mg/mL (129.41 mM) | [3][6] |

| Purity | ≥95% (for research purposes) | [7] |

Mechanism of Action: Anticholinergic Activity

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] These receptors are prevalent in the smooth muscle tissues of various organs, including the gastrointestinal tract and the uterus.[4] By blocking the action of the neurotransmitter acetylcholine, this compound bromide inhibits parasympathetic nerve impulses, leading to smooth muscle relaxation.[1][2][4] This antispasmodic effect is particularly beneficial in obstetrics for reducing cervical spasms and promoting dilation.[1][4]

References

- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 2. This compound Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 3. This compound bromide | TargetMol [targetmol.com]

- 4. What is this compound Bromide used for? [synapse.patsnap.com]

- 5. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Bromide [drugfuture.com]

- 7. scbt.com [scbt.com]

- 8. drugs.com [drugs.com]

An In-depth Technical Guide on the Muscarinic Acetylcholine Receptor Antagonism by Valethamate

Executive Summary

Valethamate is a quaternary ammonium compound recognized for its antispasmodic properties, functioning as a competitive antagonist at muscarinic acetylcholine receptors. This action inhibits the effects of the neurotransmitter acetylcholine, leading to the relaxation of smooth muscles. This mechanism is clinically leveraged, particularly in obstetrics, to facilitate cervical dilation during labor. Despite its clinical use, a detailed characterization of this compound's binding affinity and functional potency at the five distinct muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly accessible literature. This guide delineates the established mechanism of action of this compound, details the downstream signaling pathways of muscarinic receptors, and provides comprehensive experimental protocols for the characterization of muscarinic receptor antagonists.

Introduction to this compound

This compound bromide is a synthetic anticholinergic agent that exerts its primary effect through the blockade of muscarinic acetylcholine receptors located on smooth muscle tissues, such as those in the gastrointestinal tract, uterus, and cervix. By competitively inhibiting acetylcholine from binding to these receptors, this compound effectively reduces smooth muscle tone and spasms.

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. There are five subtypes, M1 through M5, which couple to different G-proteins and initiate distinct intracellular signaling cascades. This compound, as a muscarinic antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these signaling cascades. This blockade effectively inhibits the physiological effects of parasympathetic nerve stimulation.

Signaling Pathways of Muscarinic Acetylcholine Receptors

The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on their G-protein coupling:

-

Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

-

Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with effects such as the slowing of the heart rate.

Below are diagrams illustrating these signaling pathways.

Quantitative Data on this compound's Muscarinic Receptor Antagonism

As of the date of this document, specific quantitative data on this compound's binding affinities (Ki) and functional potencies (IC50) for the five muscarinic receptor subtypes are not available in the peer-reviewed scientific literature. However, a study on isolated guinea pig ileum, a model for intestinal smooth muscle, determined the pA2 value for this compound against acetylcholine-induced contractions. The pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to achieve the same effect, is a measure of antagonist potency. A higher pA2 value indicates greater antagonist potency.

Table 1: Comparative Antagonist Potency (pA2 values) on Isolated Guinea Pig Ileum

| Antispasmodic Agent | pA2 Value (Mean ± SEM) |

| This compound Bromide | 9.80 ± 0.12 |

| Atropine | 9.93 ± 0.04 |

| Dicyclomine | 9.39 ± 0.12 |

| Hyoscine | 9.46 ± 0.05 |

| Source: Deepraj and Nandakumar, 2008 |

This data indicates that this compound exhibits high antagonist potency at muscarinic receptors in intestinal smooth muscle, comparable to the well-established anticholinergic agent, Atropine.

The following tables are illustrative templates for how binding affinity and functional potency data for this compound would be displayed if they were available.

Table 2: Illustrative Template for this compound Binding Affinity at Muscarinic Receptors

| Receptor Subtype | Radioligand | This compound Ki (nM) | Atropine Ki (nM) |

| M1 | [3H]-Pirenzepine | Data Not Available | Reference Value |

| M2 | [3H]-AF-DX 384 | Data Not Available | Reference Value |

| M3 | [3H]-4-DAMP | Data Not Available | Reference Value |

| M4 | [3H]-Himbacine | Data Not Available | Reference Value |

| M5 | [3H]-NMS | Data Not Available | Reference Value |

Table 3: Illustrative Template for this compound Functional Antagonist Potency at Muscarinic Receptors

| Receptor Subtype | Functional Assay | This compound IC50 (nM) | Atropine IC50 (nM) |

| M1 | Calcium Mobilization | Data Not Available | Reference Value |

| M3 | Calcium Mobilization | Data Not Available | Reference Value |

| M5 | Calcium Mobilization | Data Not Available | Reference Value |

| M2 | cAMP Inhibition | Data Not Available | Reference Value |

| M4 | cAMP Inhibition | Data Not Available | Reference Value |

Experimental Protocols for Characterization of Muscarinic Antagonists

The following sections detail standard methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like this compound.

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.

5.1.1 Detailed Protocol: Competition Binding Assay

-

Receptor Preparation: Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-pirenzepine) is used. A range of concentrations of the unlabeled test compound (this compound) is prepared. The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Incubation: Receptor membranes, radioligand, and the test compound are incubated together. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by

In-Vitro Antispasmodic Effects of Valethamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antispasmodic properties of Valethamate, a quaternary ammonium compound. The document focuses on its mechanism of action, quantitative efficacy data from isolated tissue studies, and detailed experimental protocols relevant to its pharmacological assessment.

Core Mechanism of Action: Anticholinergic and Musculotropic Effects

This compound exerts its antispasmodic effects through a dual mechanism of action. Primarily, it functions as a potent anticholinergic agent by acting as a non-competitive antagonist at muscarinic acetylcholine receptors in smooth muscle tissue.[1][2] This blockade prevents acetylcholine, a key neurotransmitter of the parasympathetic nervous system, from inducing smooth muscle contraction, thereby leading to relaxation.[2]

In addition to its neurotropic action, evidence suggests that this compound may also possess a direct musculotropic (spasmolytic) effect on smooth muscle, independent of receptor blockade. This direct action is thought to involve the modulation of intracellular calcium ion signaling, a critical component of muscle contraction.

Signaling Pathway of Anticholinergic Action

The primary mechanism of this compound's antispasmodic activity involves the blockade of the muscarinic acetylcholine receptor signaling cascade. The binding of acetylcholine to these G-protein coupled receptors typically initiates a cascade leading to smooth muscle contraction. This compound, as a non-competitive antagonist, disrupts this pathway.

References

Valethamate's Role in Parasympathetic Nervous System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valethamate bromide is a quaternary ammonium anticholinergic agent recognized for its antispasmodic properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine.[2] This antagonism leads to the relaxation of smooth muscles, a mechanism that is clinically leveraged, particularly in obstetrics, to facilitate cervical dilation during labor.[3][4] This technical guide delineates the established mechanism of action of this compound, details the downstream signaling pathways of muscarinic receptors, and provides comprehensive experimental protocols for the characterization of muscarinic receptor antagonists. Despite a thorough review of scientific literature, specific quantitative binding and functional data for this compound's interaction with individual muscarinic receptor subtypes are not publicly available.[1] Therefore, this guide presents illustrative templates for the presentation of such data.

Introduction to this compound Bromide

This compound bromide, known by trade names such as Epidosin, is a parasympatholytic agent primarily utilized for its effects on smooth muscle tissues.[3][5] Chemically, it is N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide.[5] As an anticholinergic drug, it works by inhibiting the neurotransmitter acetylcholine in the parasympathetic nervous system.[3] Its primary clinical application is to reduce cervical spasms and facilitate cervical dilation during the first stage of labor.[3][4] The drug is typically administered via intramuscular or intravenous injection.[3]

Mechanism of Action: Muscarinic Receptor Antagonism

The parasympathetic nervous system regulates a host of involuntary bodily functions, with acetylcholine as its primary neurotransmitter. Acetylcholine exerts its effects by binding to and activating muscarinic and nicotinic receptors. This compound's therapeutic action is centered on its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2]

By competitively binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating downstream signaling cascades.[1] This blockade of parasympathetic stimulation leads to the relaxation of smooth muscles, which are abundant in the gastrointestinal tract, uterus, and cervix.[1][2]

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that couple to different intracellular signaling pathways.[1]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[6]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

This compound's antagonism at these receptors, particularly M2 and M3 which are prevalent in smooth muscle, inhibits these signaling cascades, resulting in muscle relaxation.[6]

Signaling Pathway Diagrams

References

- 1. What is this compound Bromide used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Structure-activity relationships in 2,2-diphenyl-2-ethylthioacetic acid esters: unexpected agonistic activity in a series of muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Valethamate Bromide: Application Notes and Protocols for Ex Vivo Smooth Muscle Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing valethamate bromide in ex vivo smooth muscle relaxation assays. This document outlines the pharmacological background, detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways to facilitate research into smooth muscle physiology and drug discovery.

This compound bromide, a quaternary ammonium compound, is recognized for its spasmolytic properties, primarily attributed to its dual mechanism of action on smooth muscle.[1] It functions as both an anticholinergic (neurotropic) agent and a direct-acting musculotropic relaxant.[1][2] This dual activity makes it a subject of interest in studying the physiological and pharmacological regulation of smooth muscle contraction and relaxation.

Mechanism of Action

This compound bromide induces smooth muscle relaxation through two distinct pathways:

-

Anticholinergic (Neurotropic) Action: It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][3][4] By blocking these receptors, this compound bromide prevents acetylcholine (ACh) from inducing G-protein-coupled signaling cascades that lead to an increase in intracellular calcium and subsequent muscle contraction.[2][4][5] Studies on isolated guinea pig and goat ileum have characterized this as a non-competitive type of antagonism.[1]

-

Musculotropic (Spasmolytic) Action: this compound bromide also exerts a direct relaxant effect on the smooth muscle itself, independent of muscarinic receptor blockade.[1][2] This action is thought to involve interference with calcium influx through voltage-gated calcium channels or modulation of other intracellular signaling pathways that regulate the contractile state of the muscle.[1]

Data Presentation: Quantitative Analysis of this compound Bromide Activity

The antagonist potency of this compound bromide is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

| Tissue Preparation | Agonist | Antagonist | pA2 Value | Antagonism Type |

| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | Non-competitive |

| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.125 | Non-competitive |

Data sourced from Deepraj and Nandakumar, 2008.

Experimental Protocols

Detailed methodologies for investigating the anticholinergic and musculotropic effects of this compound bromide are provided below. These protocols are designed for use with isolated smooth muscle preparations in an organ bath setup.

Protocol 1: Evaluation of Anticholinergic (Neurotropic) Activity

This protocol determines the antagonist effect of this compound bromide against an acetylcholine-induced contraction in isolated intestinal smooth muscle.

Materials:

-

Tissue: Freshly isolated guinea pig or goat ileum.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1). The solution must be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.[1]

-

Agonist: Acetylcholine (ACh) stock solution and serial dilutions.

-

Antagonist: this compound bromide stock solution and serial dilutions.

-

Equipment: Isolated organ bath system with force-displacement transducer, data acquisition system, and kymograph or equivalent recording device.

Procedure:

-

Tissue Preparation:

-

Sacrifice the animal humanely according to approved institutional guidelines.

-

Isolate a segment of the ileum (2-3 cm) and place it in a petri dish containing aerated PSS.

-

Gently flush the lumen of the ileum segment with PSS to remove any contents.

-

Mount the tissue segment vertically in the organ bath containing PSS maintained at 37°C and continuously aerated with carbogen.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension of 1 g for 60-90 minutes, with regular washes every 15 minutes.

-

After equilibration, induce a submaximal contraction with a single dose of acetylcholine to confirm tissue viability and contractile responsiveness.

-

Wash the tissue thoroughly to return to the baseline resting tension.

-

-

Control Cumulative Concentration-Response Curve for Acetylcholine:

-

Once a stable baseline is achieved, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

-

Allow the tissue to reach a stable contractile response at each concentration before adding the next.

-

Record the contractile force at each concentration.

-

After obtaining the maximum contraction, wash the tissue extensively until it returns to the baseline.

-

-

Antagonism by this compound Bromide:

-

Incubate a fresh ileum segment with a fixed concentration of this compound Bromide (e.g., 1 nM) for 20-30 minutes.[1]

-

Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound Bromide.[1]

-

Wash the tissue and repeat the procedure with increasing concentrations of this compound Bromide (e.g., 10 nM, 100 nM).[1]

-

Data Analysis:

-

Measure the peak contractile force at each acetylcholine concentration for the control and this compound Bromide-treated groups.[1]

-

Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound bromide.

-

Determine the EC50 values for acetylcholine in each condition.

-

Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound bromide. The x-intercept of the linear regression provides the pA2 value.

Protocol 2: Evaluation of Musculotropic (Spasmolytic) Activity

This protocol assesses the direct relaxant effect of this compound bromide on smooth muscle pre-contracted with a receptor-independent stimulus, such as high potassium chloride (KCl).

Materials:

-

Tissue: Freshly isolated rat uterus or aorta.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution as described in Protocol 1.[1]

-

High K+ PSS: Krebs-Henseleit solution where NaCl is replaced with an equimolar amount of KCl to induce depolarization and contraction.

-

Test Compound: this compound bromide stock solution and serial dilutions.

-

Equipment: Same as in Protocol 1.

Procedure:

-

Tissue Preparation:

-

Prepare isolated rat uterus or aortic rings as per standard laboratory procedures.

-

Mount the tissue in the organ bath containing aerated PSS at 37°C.

-

-

Equilibration and Viability Check:

-

Induction of Contraction:

-

Cumulative Relaxation Response to this compound Bromide:

-

Once a stable plateau of contraction is achieved, add this compound bromide to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the relaxation response at each concentration until maximum relaxation is achieved or the concentration-response curve plateaus.

-

Data Analysis:

-

Express the relaxation at each concentration of this compound bromide as a percentage of the pre-contracted tension induced by high K+ PSS.

-

Plot the cumulative concentration-response curve for this compound bromide-induced relaxation.

-

Calculate the EC50 (concentration producing 50% of the maximum relaxation) and the Emax (maximum relaxation effect) for this compound bromide.

Visualizations

Signaling Pathways and Experimental Workflow

To aid in the understanding of the experimental procedures and the underlying molecular mechanisms, the following diagrams have been generated.

References

- 1. benchchem.com [benchchem.com]

- 2. neuron.mefst.hr [neuron.mefst.hr]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pa2 determination | PPTX [slideshare.net]

Application Notes and Protocols for Muscarinic Receptor Binding Assay of Valethamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valethamate is a quaternary ammonium compound recognized for its antispasmodic and anticholinergic properties.[1][2] It is clinically utilized, particularly in obstetrics, to facilitate cervical dilation during labor.[1][3] The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems.[1][2][4] By blocking these receptors on smooth muscle tissues, this compound inhibits acetylcholine-induced contractions, leading to muscle relaxation.[1][4]

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.[4] While the clinical efficacy of this compound is established, detailed quantitative data on its binding affinity (Ki) and functional potency (IC50) for the individual muscarinic receptor subtypes are not extensively available in publicly accessible literature.[4]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic acetylcholine receptors. It also includes diagrams of the relevant signaling pathways and the experimental workflow.

Data Presentation

Due to the lack of publicly available specific binding data for this compound, the following table is provided as a template for presenting experimentally determined values.

Table 1: Illustrative Template for Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) |

| M1 | [³H]-Pirenzepine | This compound | Data not available | Data not available |

| M2 | [³H]-NMS | This compound | Data not available | Data not available |

| M3 | [³H]-NMS | This compound | Data not available | Data not available |

| M4 | [³H]-NMS | This compound | Data not available | Data not available |

| M5 | [³H]-NMS | This compound | Data not available | Data not available |

Kᵢ (Inhibition Constant): Represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Signaling Pathways

Muscarinic receptors mediate diverse physiological functions through their coupling to different G-proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Caption: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound for muscarinic receptors expressed in cell membranes.

Objective: To quantify the binding affinity of this compound for specific muscarinic receptor subtypes.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A subtype-selective radiolabeled antagonist, e.g., [³H]-Pirenzepine for M1 or [³H]-N-methylscopolamine ([³H]-NMS) for M2-M5.[5][6][7]

-

Test Compound: this compound bromide.

-

Non-specific Binding Control: A high concentration of a non-labeled universal muscarinic antagonist, such as Atropine (1 µM).[7][8]

-

Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).[8][9]

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again to remove cytosolic components.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and binding buffer.

-

Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of Atropine.

-

This compound Competition: Add cell membranes, the radioligand, and serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[2][10]